2-methyl-1-(2-phenylethyl)-1H-benzimidazol-5-amine
Overview
Description
2-methyl-1-(2-phenylethyl)-1H-benzimidazol-5-amine is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-methyl group and a 2-phenylethyl substituent, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(2-phenylethyl)-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes:
Condensation Reaction: Reacting o-phenylenediamine with 2-phenylacetaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as polyphosphoric acid to yield the benzimidazole core.
Methylation: Introduction of the methyl group at the 2-position can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion to corresponding amines.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2-methyl-1-(2-phenylethyl)-1H-benzimidazol-5-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-phenylethyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The benzimidazole core is known to interact with DNA, potentially leading to antitumor effects. The compound may also disrupt cellular processes by interfering with protein synthesis or cell division pathways.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: Lacks the 2-phenylethyl substituent.
1-(2-phenylethyl)-1H-benzimidazole: Lacks the 2-methyl group.
Uniqueness: 2-methyl-1-(2-phenylethyl)-1H-benzimidazol-5-amine is unique due to the presence of both the 2-methyl and 2-phenylethyl groups, which may enhance its biological activity and specificity compared to its simpler analogs.
Properties
IUPAC Name |
2-methyl-1-(2-phenylethyl)benzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12-18-15-11-14(17)7-8-16(15)19(12)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYHYASJHRKZTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCC3=CC=CC=C3)C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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